molecular formula C9H16N2O4 B1390172 Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate CAS No. 500720-15-0

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate

Cat. No. B1390172
M. Wt: 216.23 g/mol
InChI Key: ZBTFVYHVAGWBHN-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% aqueous solution of ammonia (0.6mL) is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The molecular structure of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is characterized by a five-membered ring in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .


Chemical Reactions Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols .


Physical And Chemical Properties Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several physical and chemical properties. It has a molecular weight of 117.15 . More detailed information about its physical and chemical properties can be found in databases like PubChem .

Safety And Hazards

As with any chemical compound, handling Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate requires appropriate safety measures. Detailed safety and hazard information can be found in databases like PubChem .

properties

IUPAC Name

tert-butyl N-(3-oxooxazinan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFVYHVAGWBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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